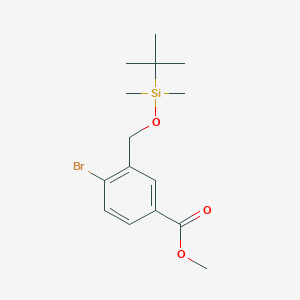
Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a methyl ester functional group. This compound is often used as an intermediate in the synthesis of more complex molecules due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate typically involves the protection of a hydroxyl group with a TBDMS group, followed by bromination and esterification. One common method includes:
Protection: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Bromination: The protected intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) under light or radical initiator conditions.
Esterification: Finally, the brominated intermediate undergoes esterification with methanol in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of such syntheses .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents.
Deprotection: TBAF in tetrahydrofuran (THF).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Formation of substituted benzoates.
Deprotection: Formation of the free hydroxyl compound.
Hydrolysis: Formation of 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate depends on its application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until deprotection is desired.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Lacks the TBDMS protecting group, making it more reactive but less selective.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a similar TBDMS group but differs in the alkyl chain length and position of the bromine atom.
Uniqueness
Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is unique due to the combination of the bromine atom, TBDMS protecting group, and methyl ester, providing a balance of reactivity and stability that is valuable in multi-step organic syntheses.
Propiedades
Fórmula molecular |
C15H23BrO3Si |
|---|---|
Peso molecular |
359.33 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]benzoate |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-10-12-9-11(14(17)18-4)7-8-13(12)16/h7-9H,10H2,1-6H3 |
Clave InChI |
UPYTWOVEKNEBHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



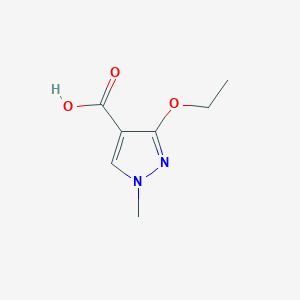
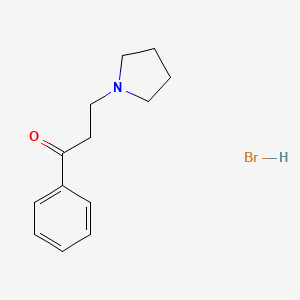

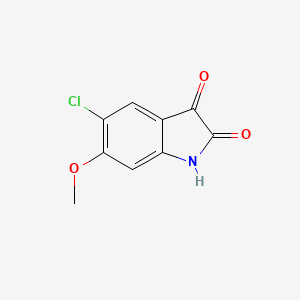
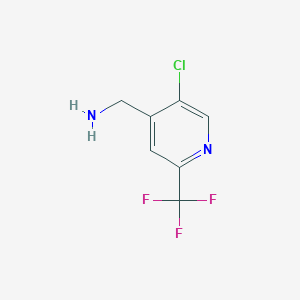

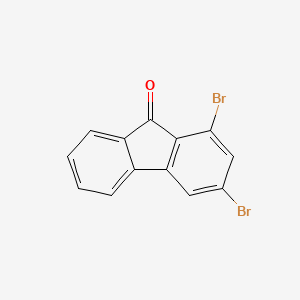
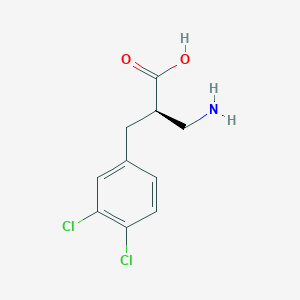
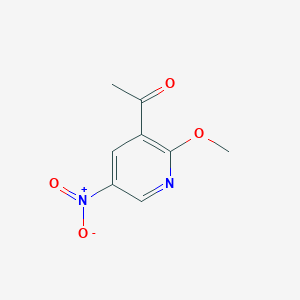
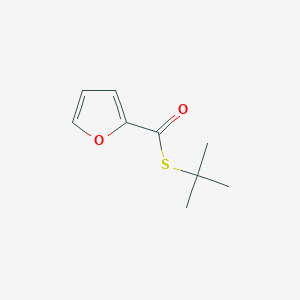
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
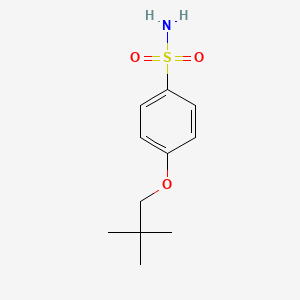
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)
